molecular formula C16H15N3O2 B2712491 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide CAS No. 2034404-60-7

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Cat. No.: B2712491
CAS No.: 2034404-60-7
M. Wt: 281.315
InChI Key: HUSLTBUXAQCECO-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a benzofuran-2-carboxamide moiety linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, a privileged scaffold known for its potent biological activity and ability to interact with key enzymatic targets . The tetrahydropyrazolopyridine scaffold has been identified as a promising structure in phenotypic high-throughput screening campaigns for novel therapeutic agents . Compounds based on this core structure have demonstrated impressive, nanomolar-level activity in cellular models, particularly against resistant cancer cell lines such as melanoma . Furthermore, this class of compounds has shown potential as a novel inhibitor for Mycobacterium tuberculosis, indicating a possible new mechanism of action against bacterial targets . In cancer research, closely related pyrazolo[1,5-a]pyrimidine and tetrahydropyrazolopyridine analogs act as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . These inhibitors are designed to block aberrant signaling pathways that drive oncogenesis by targeting enzymes such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers including non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound suggest it may function through similar mechanisms, potentially serving as a valuable chemical tool for probing kinase-dependent signaling pathways in vitro. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory research applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLTBUXAQCECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-carboxylic acid derivative, which is then coupled with the tetrahydropyrazolo[1,5-a]pyridine moiety.

  • Preparation of Benzofuran-2-carboxylic Acid Derivative

      Starting Material: Benzofuran

      Reagents: Bromine, sodium hydroxide, and carbon dioxide

      Conditions: The bromination of benzofuran followed by carboxylation yields benzofuran-2-carboxylic acid.

  • Coupling Reaction

      Reagents: Benzofuran-2-carboxylic acid, tetrahydropyrazolo[1,5-a]pyridine, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic medium

      Products: Oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF)

      Products: Reduction of the carboxamide group can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Reactions are typically carried out in polar aprotic solvents

      Products: Substitution reactions can introduce various functional groups onto the benzofuran or pyrazolo ring.

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(4-Methoxybenzyl)-5-(2-Thienyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ()

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with a tetrahydropyridine ring.
  • 2-Thienyl group: Introduces sulfur-containing heteroaromaticity, which may alter electronic properties compared to benzofuran. Trifluoromethyl group: Improves metabolic stability and electron-withdrawing effects.
  • Biological Relevance : While specific activity data are unavailable, the trifluoromethyl group is commonly associated with enhanced pharmacokinetic profiles in drug candidates .

b. 5-(N-Boc-N-Benzyl-2-Aminoethyl)-7-Oxo-4,7-Dihydropyrazolo[1,5-a]pyrimidin-3-Carboxamides ()

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with a 7-oxo-4,7-dihydro configuration.
  • Key Substituents: Boc-protected aminoethyl chain: Facilitates solubility and modulates enzyme interactions (e.g., cathepsin inhibition). Carboxamide group: Critical for hydrogen bonding with proteases like cathepsin K (IC50 ~25 µM for compound 5a) .

c. Benzofuran-Containing Pyrazolo[1,5-a]pyrimidines ()

  • Core Structure : Pyrazolo[1,5-a]pyrimidine fused with benzofuran.
  • Key Features: Benzofuran-2-yl group: Enhances π-π stacking and interactions with hydrophobic enzyme pockets. Synthetic Route: Cyclocondensation of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines .
  • Comparison : These derivatives lack the tetrahydropyridine ring but share the benzofuran-carboxamide motif, suggesting comparable synthetic strategies.
Physicochemical Properties
  • Benzofuran vs. Thienyl/Trifluoromethyl Groups :
    • Benzofuran : Higher lipophilicity (LogP ~3.2) compared to thienyl (LogP ~2.8) but lower than trifluoromethyl (LogP ~3.5).
    • Electron Effects : Benzofuran’s oxygen atom provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in ’s analog .

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential applications in pharmacology and medicinal chemistry.

Structural Overview

The compound features a complex structure comprising a benzofuran moiety linked to a tetrahydropyrazolo[1,5-a]pyridine ring. This unique arrangement is believed to contribute to its varied biological effects. The molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2, with a molecular weight of approximately 229.25 g/mol.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. Specifically, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is crucial for developing therapies targeting chronic inflammatory diseases.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in disease processes:

  • Target Enzymes : It inhibits kinases associated with tumor growth and inflammation.
  • Selectivity : The compound's selectivity for certain targets enhances its therapeutic potential while minimizing side effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include cyclization reactions that form the pyrazolo-pyridine core followed by functionalization to introduce the benzofuran moiety.
  • Biological Evaluation : In vivo studies have demonstrated that the compound exhibits a favorable pharmacokinetic profile, showing good absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineStructureAntitumor
Benzofuran DerivativesStructureNeuroprotective
Pyrazole CarboxamidesStructureAnti-inflammatory

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